REACTION_CXSMILES
|
[K].C1(=O)[NH:6]C(=O)C2=CC=CC=C12.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22]Br)=[CH:16][CH:15]=1.O.NN>CN(C=O)C.C(O)C.C(Cl)Cl.O>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22][NH2:6])=[CH:16][CH:15]=1 |f:3.4,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.67 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with DCM (2×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with sodium hydroxide (0.2 M, 50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulphate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Type
|
WASH
|
Details
|
the filter cake washed with DCM (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate and washings were evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate (40 ml)
|
Type
|
WASH
|
Details
|
Washing of the organic phase with sodium hydroxide (0.4 M, 2×25 ml) and water (2×25 ml)
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
FILTRATION
|
Details
|
(magnesium sulphate), filtration and evaporation
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |